

Application Notes and Protocols: Baeyer-Villiger Oxidation for Macrocyclic Lactone Synthesis

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Compound of Interest

Compound Name: Oxacyclohexadecen-2-one

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The Baeyer-Villiger (BV) oxidation is a powerful and versatile synthetic tool for the preparation of esters and lactones from ketones.^{[1][2][3][4]} This reaction has found extensive application in the synthesis of complex natural products and pharmacologically active molecules, where the formation of a macrocyclic lactone is often a key step.^{[1][2]} This document provides detailed application notes and protocols for the synthesis of macrocyclic lactones using both chemical and enzymatic Baeyer-Villiger oxidation methods.

Chemical Baeyer-Villiger Oxidation

The chemical Baeyer-Villiger oxidation typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid, to convert cyclic ketones into the corresponding lactones.^{[3][5]} The reaction is highly regioselective, with the migratory aptitude of the adjacent carbon atoms determining the site of oxygen insertion. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.^{[6][7]}

Applications in Natural Product Synthesis

The Baeyer-Villiger oxidation has been instrumental in the total synthesis of various biologically active natural products. For instance, it has been a key step in the synthesis of anticancer agents and prostaglandins.^{[1][3]}

A notable example is the synthesis of (-)-rasfonin, where a regioselective Baeyer-Villiger oxidation of a 3-substituted cyclic ketone was achieved using m-CPBA in the presence of scandium(III) trifluoromethanesulfonate.[\[1\]](#)

Quantitative Data for Selected Chemical Baeyer-Villiger Oxidations

Substrate	Oxidant/Catalyst	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	ee (%)	Reference
3-Substituted cyclic ketone (for (-)-rasfonin synthesis)	m-CPBA, Sc(OTf) ₃	EtOAc	-	-	Lactone intermediate	96-99	93-97	[1]
Ketone 85	m-CPBA, NaOH	DCM	-	-	Lactone 86	90	-	[1]
Tetracyclic diketone 71	m-CPBA, NaHCO ₃	-	-	-	Lactone 72	75	-	[1]
Cyclohexanone	Peracetic acid	Acetone/Ethyl acetate	-	-	ε-Caprolactone	up to 90	-	[8]
Cyclohexanone	Potassium persulfate, 40% H ₂ SO ₄	Aqueous	RT	24	ε-Caprolactone	up to 100	-	[8]

Experimental Protocols

Protocol 1: General Procedure for m-CPBA Mediated Baeyer-Villiger Oxidation[9]

- Dissolve the ketone (1.0 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (typically 1.1 to 2.0 equivalents) portion-wise to the stirred solution.
- If required, add a catalyst such as a Lewis acid (e.g., $\text{Sc}(\text{OTf})_3$) or a base (e.g., NaHCO_3).[1]
- Allow the reaction to warm to room temperature and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.[9]
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) or sodium bicarbonate (NaHCO_3).[9]
- Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[9]
- Purify the crude product by flash column chromatography to obtain the desired lactone.[9]

Protocol 2: Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Lewis Acid[5]

- Dissolve the cyclic ketone in a suitable solvent.
- Add a Lewis acid catalyst (e.g., Sn-zeolite beta).[5]
- Add aqueous hydrogen peroxide (H_2O_2) dropwise to the reaction mixture.
- Stir the reaction at the appropriate temperature until completion.
- Work-up the reaction mixture by quenching any remaining peroxide, followed by extraction and purification as described in Protocol 1.

Enzymatic Baeyer-Villiger Oxidation

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation with high levels of chemo-, regio-, and enantioselectivity.^{[10][11]} These biocatalysts utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom into a ketone substrate.^[12] The use of BVMOs offers a green and sustainable alternative to chemical methods, often proceeding under mild reaction conditions.^[8]

Chemoenzymatic Approaches

A powerful strategy involves the use of lipases to generate a peracid in situ, which then acts as the oxidant for the Baeyer-Villiger reaction. This chemoenzymatic approach avoids the need to handle potentially hazardous peracids directly.^{[13][14]} Lipases, such as *Candida antarctica* lipase B (CALB), can catalyze the perhydrolysis of a carboxylic acid or an ester with hydrogen peroxide to form the corresponding peroxy acid.^[13]

Quantitative Data for Selected Chemoenzymatic Baeyer-Villiger Oxidations

Substrate	Enzyme	Oxidant System	Solvent	Temp (°C)	Time (h)	Product	Conversion/Yield (%)	Reference
Cyclohexanone	Immobilized Trichosporon laibacchii lipase	Urea hydrogen peroxide	-	56.5	-	ϵ -Caprolactone	98.06 (Yield)	[15]
2-Adamantanone	Candida antarctica lipase B (CALB) immobilized on MWCNTs	35% aq. H ₂ O ₂ , n-octanoic acid	Toluene	20	4	2-Adamantanone lactone	92 (Conversion)	[13]

Experimental Protocols

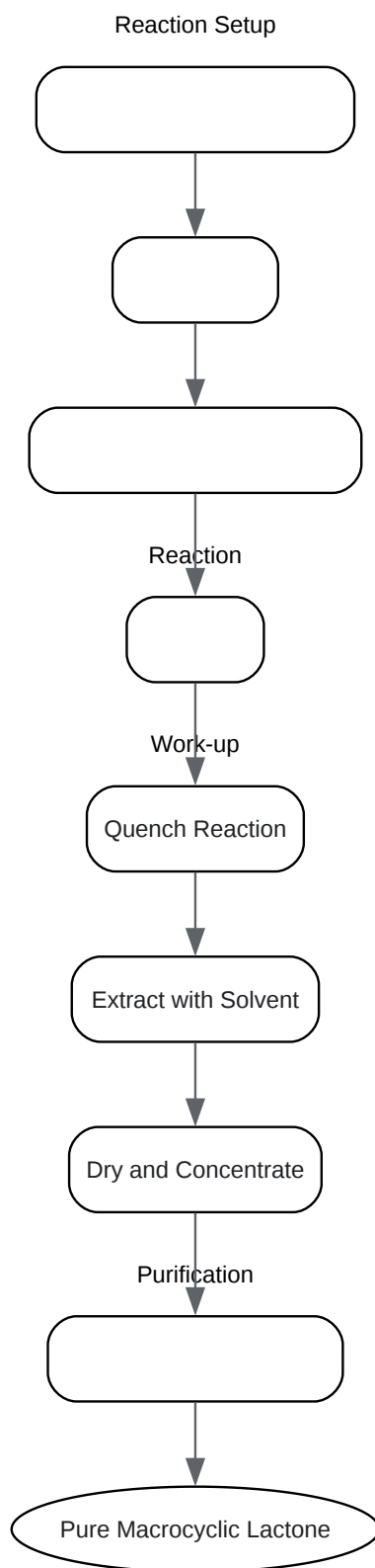
Protocol 3: Chemoenzymatic Baeyer-Villiger Oxidation using Immobilized Lipase[13]

- To a reaction vessel, add the cyclic ketone (1 mmol), a suitable solvent (e.g., toluene), and the peracid precursor (e.g., n-octanoic acid).
- Add the immobilized lipase (e.g., 0.080 g of CALB on MWCNTs).[13]
- Initiate the reaction by adding an aqueous solution of hydrogen peroxide (e.g., 2 equivalents of 35% aq. H₂O₂).[13]
- Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the specified duration (e.g., 4 hours).[13]

- Monitor the reaction progress by GC or HPLC.
- After the reaction, filter to recover the immobilized enzyme, which can be washed and reused.
- Work-up the filtrate by washing with aqueous sodium bicarbonate and brine, followed by drying of the organic phase and solvent evaporation.
- Purify the resulting lactone by column chromatography.

Visualized Workflows

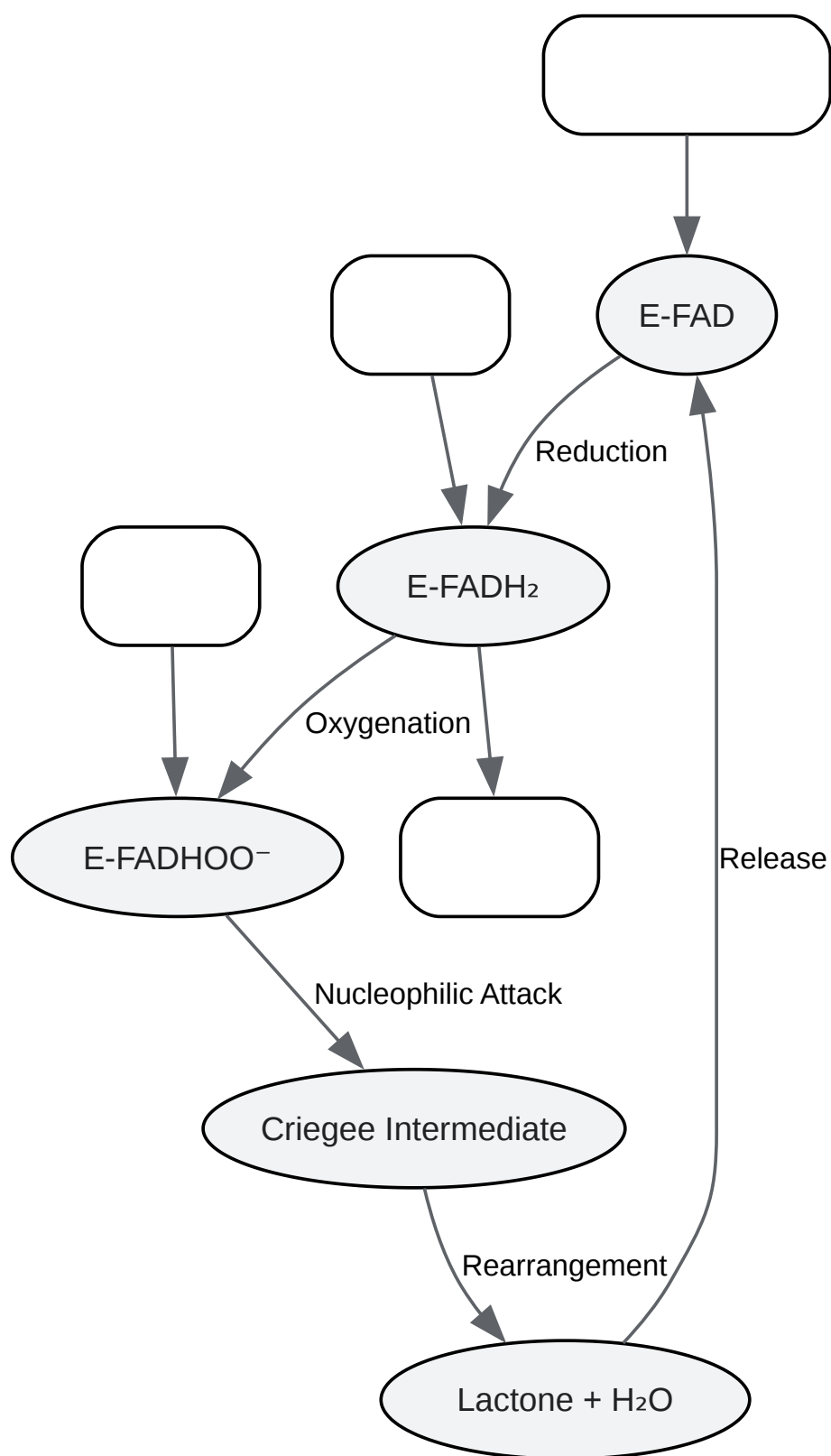
General Workflow for Chemical Baeyer-Villiger Oxidation

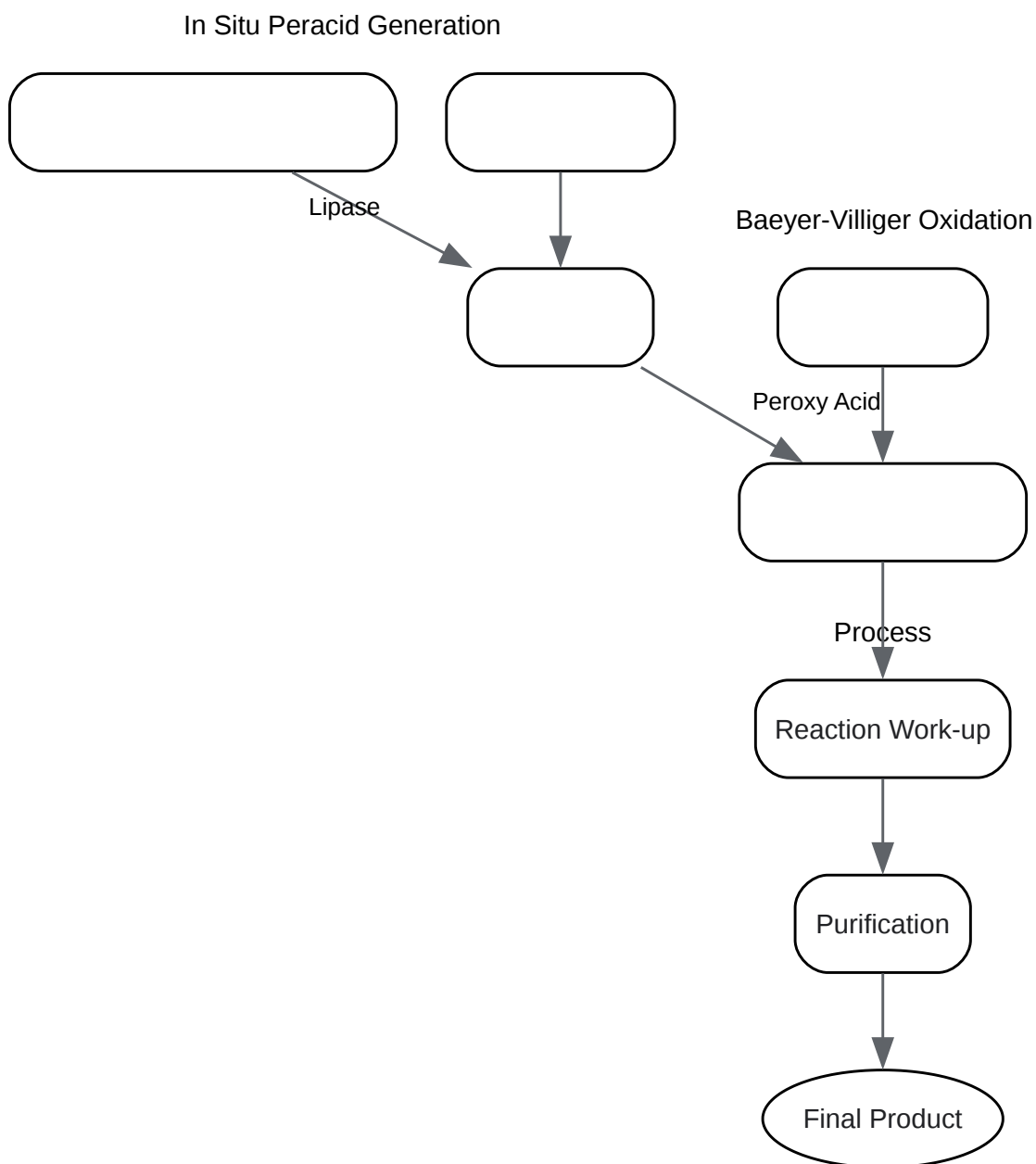


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Caption: Workflow for a typical chemical Baeyer-Villiger oxidation.

Catalytic Cycle of a Baeyer-Villiger Monooxygenase (BVMO)





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